molecular formula C7H13NO2 B062132 (1S,2R)-2-aminocyclohexane-1-carboxylic acid CAS No. 189101-41-5

(1S,2R)-2-aminocyclohexane-1-carboxylic acid

Cat. No.: B062132
CAS No.: 189101-41-5
M. Wt: 143.18 g/mol
InChI Key: USQHEVWOPJDAAX-NTSWFWBYSA-N
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Description

(1S,2R)-2-Aminocyclohexane-1-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which makes it a valuable building block for the synthesis of various chiral molecules. Its structure consists of a cyclohexane ring with an amino group and a carboxylic acid group attached to the first and second carbon atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid can be achieved through several methods, including:

    Enzymatic Resolution: This method involves the use of enzymes to selectively convert one enantiomer of a racemic mixture into the desired product.

    Chemical Synthesis: The compound can be synthesized through the reduction of corresponding keto acids or imines, followed by stereoselective amination.

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic resolution or chemical synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Aminocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.

Major Products:

Scientific Research Applications

(1S,2R)-2-Aminocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-aminocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, or signal transduction, depending on the specific application .

Comparison with Similar Compounds

    (1R,2S)-2-Aminocyclohexane-1-carboxylic acid: This enantiomer has the opposite stereochemistry and may exhibit different biological activities.

    2-Aminocyclopentane-1-carboxylic acid: A similar compound with a five-membered ring instead of a six-membered ring.

    2-Aminocycloheptane-1-carboxylic acid: A similar compound with a seven-membered ring.

Uniqueness: (1S,2R)-2-Aminocyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring high stereoselectivity .

Properties

IUPAC Name

(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQHEVWOPJDAAX-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Reactant of Route 2
(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Reactant of Route 3
(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Reactant of Route 4
(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Reactant of Route 5
(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Reactant of Route 6
(1S,2R)-2-aminocyclohexane-1-carboxylic acid

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